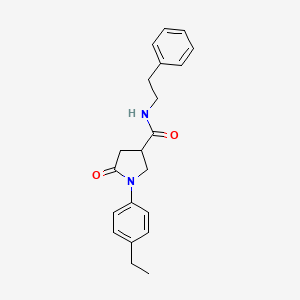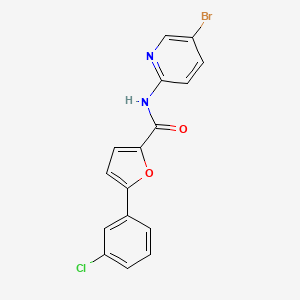![molecular formula C22H29N3O5 B5152325 diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)
diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate, also known as EMD-386088, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in the regulation of mood, anxiety, and pain perception, which may explain the compound's therapeutic effects.
Biochemical and Physiological Effects:
diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and pain perception. Additionally, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which plays a role in stress response.
Advantages and Limitations for Lab Experiments
One of the advantages of using diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate in lab experiments is its high selectivity for the 5-HT7 receptor, which allows for more targeted research. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research could explore its potential as a treatment for anxiety and depression. Finally, research could investigate the development of more soluble forms of the compound to facilitate its use in experimental settings.
Synthesis Methods
The synthesis of diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate involves a multi-step process that begins with the reaction of 3,6-dichloroquinoline-4-carboxylic acid with diethyl oxalate in the presence of potassium carbonate. The resulting product is then reacted with 3-(4-morpholinyl)propylamine in the presence of triethylamine to yield diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate.
Scientific Research Applications
Diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
diethyl 4-(3-morpholin-4-ylpropylamino)quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-3-29-21(26)16-6-7-19-17(14-16)20(18(15-24-19)22(27)30-4-2)23-8-5-9-25-10-12-28-13-11-25/h6-7,14-15H,3-5,8-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJUFVHGCKETRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diethyl 4-{[3-(morpholin-4-YL)propyl]amino}quinoline-3,6-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)


![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)


![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)

![N-cyclopropyl-3-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5152333.png)
![1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5152339.png)
